![molecular formula C22H13N3O B14359944 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile CAS No. 90178-63-5](/img/structure/B14359944.png)
2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features an indole core, which is a significant heterocyclic system in natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile typically involves multiple steps. One efficient and catalyst-free procedure involves the treatment of 2-[4-(4-cyanophenoxy)phenyl] indole-6-carbonitrile with lithium bis(trimethylsilyl)amide (LiHMDS) using tetrahydrofuran (THF) as a solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle larger quantities of reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole: Known for its selective inhibitory effects on cancer cells.
Other indole derivatives: These compounds share the indole core structure and exhibit similar biological activities.
Uniqueness
2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile is unique due to its specific substitution pattern and the presence of cyanophenoxy and phenyl groups
Propiedades
Número CAS |
90178-63-5 |
|---|---|
Fórmula molecular |
C22H13N3O |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-[4-(4-cyanophenoxy)phenyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C22H13N3O/c23-13-15-1-6-19(7-2-15)26-20-8-4-17(5-9-20)22-12-18-11-16(14-24)3-10-21(18)25-22/h1-12,25H |
Clave InChI |
GUDUUPXBZIHHAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C3=CC4=C(N3)C=CC(=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
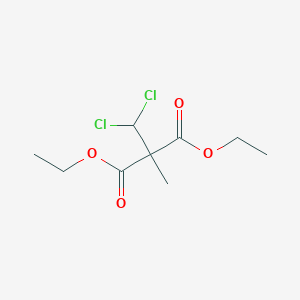
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
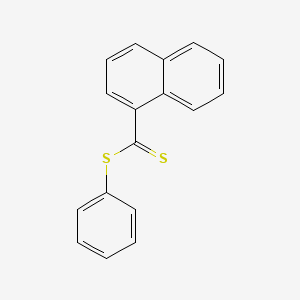
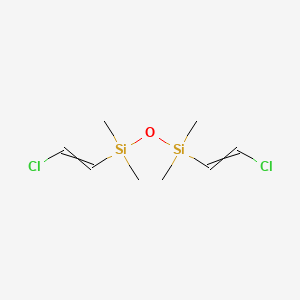
![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
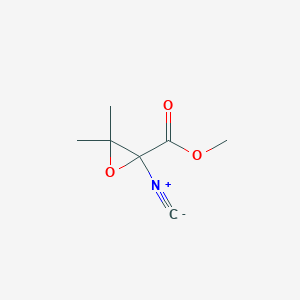
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
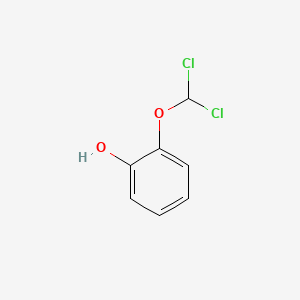

![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
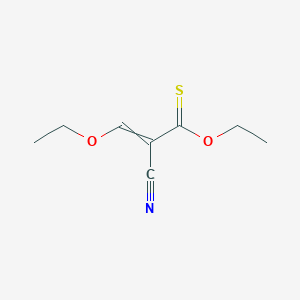
silane](/img/structure/B14359953.png)

